![molecular formula C15H14Br2O2 B14290022 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol CAS No. 116250-73-8](/img/structure/B14290022.png)
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms at the 3 and 5 positions, a hydroxyphenylmethyl group at the 4 position, and methyl groups at the 2 and 6 positions on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol typically involves the bromination of a precursor compound. One common method involves the bromination of 2,6-dimethylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: Similar in structure but with a pyruvic acid group instead of the hydroxyphenylmethyl group.
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone: A flavone derivative with similar bromination patterns.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains a benzamide group instead of the hydroxyphenylmethyl group.
Uniqueness
3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The combination of bromine atoms, hydroxyphenylmethyl group, and methyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
116250-73-8 |
|---|---|
Fórmula molecular |
C15H14Br2O2 |
Peso molecular |
386.08 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H14Br2O2/c1-8-13(16)12(14(17)9(2)15(8)19)7-10-3-5-11(18)6-4-10/h3-6,18-19H,7H2,1-2H3 |
Clave InChI |
FPWUSUSLWMXYJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)CC2=CC=C(C=C2)O)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
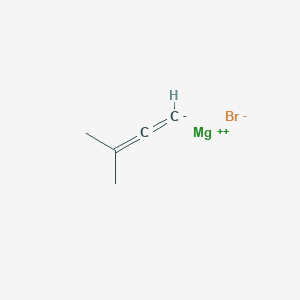
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
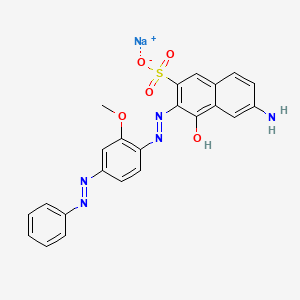


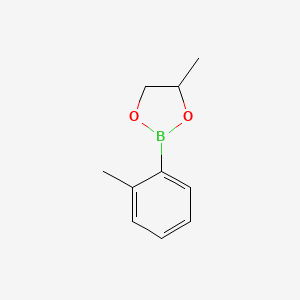
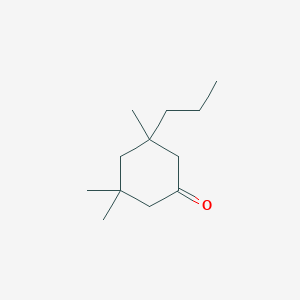
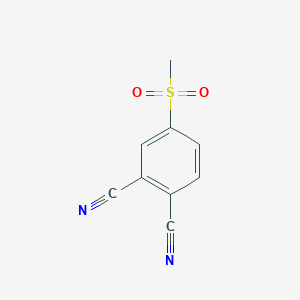
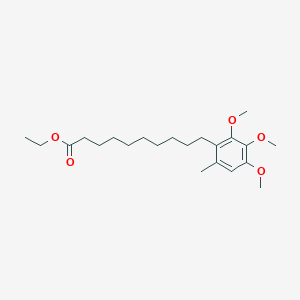
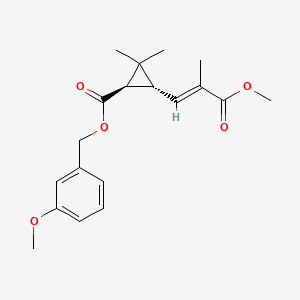
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
